molecular formula C14H10BrNS B13889821 3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine

3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine

Cat. No.: B13889821
M. Wt: 304.21 g/mol
InChI Key: ATANGCOOMBMOFT-UHFFFAOYSA-N
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Description

3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a benzothiophene moiety and a bromine atom. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiophene Ring: Starting from a suitable thiophene derivative, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Pyridine: The brominated benzothiophene can then be coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the bromine atom or the benzothiophene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride (NaH) or Grignard reagents.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound could be a lead compound or intermediate in the synthesis of pharmaceuticals.

    Biological Probes: It might be used in the development of probes for biological imaging or assays.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Production:

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene and pyridine moieties could play a role in binding to these targets through various interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-1-benzothiophen-7-yl)-4-methylpyridine
  • 3-(3-Fluoro-1-benzothiophen-7-yl)-4-methylpyridine
  • 3-(3-Iodo-1-benzothiophen-7-yl)-4-methylpyridine

Uniqueness

The presence of the bromine atom in 3-(3-Bromo-1-benzothiophen-7-yl)-4-methylpyridine might confer unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C14H10BrNS

Molecular Weight

304.21 g/mol

IUPAC Name

3-(3-bromo-1-benzothiophen-7-yl)-4-methylpyridine

InChI

InChI=1S/C14H10BrNS/c1-9-5-6-16-7-12(9)10-3-2-4-11-13(15)8-17-14(10)11/h2-8H,1H3

InChI Key

ATANGCOOMBMOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=CC3=C2SC=C3Br

Origin of Product

United States

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